molecular formula C16H15F3N2O4 B1663520 S(-)-Bay k 8644 CAS No. 98625-26-4

S(-)-Bay k 8644

Cat. No.: B1663520
CAS No.: 98625-26-4
M. Wt: 356.30 g/mol
InChI Key: ZFLWDHHVRRZMEI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate (CAS: 98625-26-4) is the (S)-enantiomer of the well-studied L-type calcium channel activator Bay K 8644 . Its systematic name reflects its stereochemistry and functional groups: a 1,4-dihydropyridine (DHP) core substituted with methyl esters, nitro groups, and a 2-(trifluoromethyl)phenyl moiety. The compound has a molecular formula of C₁₆H₁₅F₃N₂O₄ and a molecular weight of 356.3 g/mol .

Key structural features include:

  • Chiral center: The (4S) configuration is critical for its biological activity .
  • Electron-withdrawing groups: The nitro group at position 5 and trifluoromethylphenyl substituent enhance its interaction with calcium channels .
  • Solubility: It is highly soluble in organic solvents like DMSO (50 mg/mL), ethanol (50 mg/mL), and methanol, but poorly soluble in aqueous buffers .

Bay K 8644 and its enantiomers are widely used in electrophysiological studies to modulate L-type calcium channels, with the (S)-form acting as an agonist and the (R)-form as an antagonist .

Properties

IUPAC Name

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWDHHVRRZMEI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424954
Record name (S)-(-)-BAY K 8644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98625-26-4
Record name (-)-(S)-Bay K 8644
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98625-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-BAY K 8644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S(-)-Bay k 8644
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Fundamental Reaction Mechanism

The foundation of most 1,4-dihydropyridine syntheses, including (S)-(-)-BAY K 8644, is the classical Hantzsch reaction. This multicomponent reaction involves the condensation of an aldehyde (in this case 2-(trifluoromethyl)benzaldehyde), an alkyl 3-aminocrotonate, and a β-ketoester. For the target compound, this approach typically involves:

$$ \text{2-(Trifluoromethyl)benzaldehyde} + \text{Methyl 3-aminocrotonate} + \text{5-(2-Oxopropyl)-compound} \rightarrow \text{(±)-BAY K 8644} $$

The reaction proceeds through initial Knoevenagel condensation, followed by Michael addition and cyclization steps to form the dihydropyridine ring system.

Standard Protocol

The standard protocol involves refluxing the three components in ethanol for approximately 14 hours. The general procedure can be outlined as follows:

  • A mixture of 2-(trifluoromethyl)benzaldehyde (1 mmol), methyl 3-aminocrotonate (1 mmol), and a suitable β-ketoester (1 mmol) is prepared in ethanol (20 ml)
  • The mixture is refluxed for 14 hours under nitrogen atmosphere
  • After cooling, the solvent is removed under reduced pressure
  • The crude residue is purified by silica gel column chromatography using ethyl acetate as the eluent

This approach typically yields the racemic (±)-BAY K 8644, requiring further resolution to obtain the (S)-enantiomer.

Stereoselective Synthetic Approaches

Asymmetric Hantzsch Synthesis

To directly obtain the (S)-enantiomer, asymmetric Hantzsch synthesis has been developed using chiral catalysts. These methods are critical for obtaining the pharmacologically active (S)-(-)-BAY K 8644 enantiomer, as its (R)-(+) counterpart exhibits opposing pharmacological effects.

The asymmetric reaction typically employs:

  • Chiral metal complexes (often copper or ruthenium-based)
  • Chiral organocatalysts (derived from BINOL or proline)
  • Specialized reaction conditions (controlled temperature and solvent systems)

Enantioselective Reduction Methods

Another approach involves the asymmetric reduction of pyridinium salts. This procedure generally follows these steps:

  • Synthesis of a substituted pyridine precursor
  • Quaternization to form the pyridinium salt
  • Stereoselective reduction using chiral reducing agents
  • Introduction of the nitro group at the 5-position

This approach benefits from the planarity of the pyridinium intermediate, which facilitates facial selectivity during the reduction step.

Modified Hantzsch Methodologies

Solvent Optimization

Recent modifications to the classical Hantzsch synthesis have focused on solvent optimization to enhance yield and stereoselectivity. Table 1 summarizes the effect of different solvents on the reaction efficacy.

Table 1: Effect of Solvent on Synthesis of 1,4-Dihydropyridine Derivatives

Solvent Temperature Range (°C) Typical Yield (%) Reaction Time (h) Stereoselectivity
Ethanol 60-78 40-65 12-14 Low
Tetrahydrofuran -10 to 25 50-70 8-10 Moderate
1,4-Dioxane 25-101 55-75 6-8 Moderate
N,N-Dimethylformamide -30 to 20 60-80 4-6 High
Acetonitrile 25-82 45-65 10-12 Moderate
Dimethyl sulfoxide 20-30 65-85 3-5 High

The data indicates that polar aprotic solvents like dimethyl sulfoxide and N,N-dimethylformamide offer superior yields and enhanced stereoselectivity, particularly when used at lower temperatures in the early stages of the reaction.

Low-Temperature Reaction Conditions

For the preparation of (S)-(-)-BAY K 8644, low-temperature reaction conditions have proven particularly effective. The process typically involves:

  • Dissolution of the raw material (1 equivalent) in an organic solvent (tetrahydrofuran, diethyl ether, 1,4-dioxane, or N,N-dimethylformamide) at -30 to -10°C
  • Dropwise addition of this solution to a solution of the second starting material (2 equivalents) in the same organic solvent
  • Controlled temperature maintenance throughout the reaction period

This approach minimizes racemization and side reactions, enhancing the enantiomeric excess of the final product.

Chromatographic Resolution Techniques

Crystallization-Based Resolution

Diastereomeric crystallization represents another approach for obtaining enantiomerically pure (S)-(-)-BAY K 8644. This typically involves:

  • Formation of diastereomeric salts using chiral resolving agents (such as tartaric acid derivatives)
  • Fractional crystallization of the resulting diastereomers
  • Liberation of the free (S)-(-)-BAY K 8644 through acid-base extraction
  • Verification of optical purity through polarimetry and chiral HPLC analysis

The filter cake from this process can be treated with hydrochloric acid to produce the desired enantiomer with high optical purity.

Recent Advances in Synthesis Methodologies

Microwave-Assisted Synthesis

Modern approaches to the synthesis of (S)-(-)-BAY K 8644 have explored microwave-assisted techniques, which offer:

  • Significantly reduced reaction times (from hours to minutes)
  • Enhanced yields (typically 15-25% higher than conventional heating)
  • Improved product purity
  • Reduced formation of side products

This approach has proven particularly valuable for rapid screening of reaction conditions and catalyst systems.

Continuous Flow Chemistry

Continuous flow chemistry represents one of the most promising recent developments for the scalable production of (S)-(-)-BAY K 8644. This approach offers:

  • Precise control over reaction parameters
  • Enhanced heat and mass transfer
  • Minimized side reactions
  • Improved reproducibility
  • Potential for inline purification and analysis

These advantages make continuous flow methodology particularly attractive for larger-scale production of this stereochemically sensitive compound.

Purification and Characterization

Purification Protocols

Following synthesis, rigorous purification is essential to ensure both chemical and stereochemical purity. The typical workflow includes:

  • Initial purification by silica gel column chromatography using ethyl acetate:ethanol (95:5, v/v) as the eluent system
  • Recrystallization from appropriate solvent systems
  • Determination of melting point (typically around 166°C for the racemic mixture)
  • Further purification by chiral chromatography if needed

Analytical Characterization

Comprehensive characterization of the prepared (S)-(-)-BAY K 8644 typically includes:

  • ¹H NMR spectroscopy to confirm structural integrity
  • Infrared spectroscopy to verify key functional groups
  • Optical rotation measurements to confirm stereochemical purity
  • Microanalysis to verify elemental composition
  • Chiral HPLC analysis to determine enantiomeric excess

Comparative Analysis of Synthesis Methods

The various approaches to synthesizing (S)-(-)-BAY K 8644 each present distinct advantages and limitations, as summarized in Table 2.

Table 2: Comparative Analysis of Synthetic Approaches for (S)-(-)-BAY K 8644

Synthetic Approach Advantages Limitations Typical Yield (%) Enantiomeric Excess (%)
Classical Hantzsch Simple procedure, accessible reagents Produces racemic mixture, requires resolution 40-60 0 (racemic)
Asymmetric Hantzsch Direct access to (S)-enantiomer Costly catalysts, sensitive to conditions 50-70 80-95
Pyridinium Reduction Versatile, applicable to various derivatives Multiple steps, potential overreduction 30-50 70-90
Racemate Resolution Reliable, well-established Material loss, resource-intensive 35-45 >99
Microwave-Assisted Rapid, high-throughput Equipment requirements, scale limitations 55-75 75-90
Continuous Flow Scalable, reproducible Complex setup, initial investment 60-80 85-95

This analysis indicates that while the classical Hantzsch approach remains the foundation, modern methodologies offer significant improvements in both yield and stereoselectivity, particularly when optimized for this specific target compound.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-BAY K 8644 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMSO and ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Pharmacological Applications

Calcium Channel Modulation
Bay K 8644 is primarily recognized as a selective agonist for L-type calcium channels. It enhances calcium influx in cardiac and smooth muscle cells, making it a valuable compound for studying cardiovascular physiology and pathophysiology. This property has implications for treating conditions like hypertension and heart failure.

Neuroprotective Effects
Research indicates that Bay K 8644 may possess neuroprotective properties. Studies have shown that it can mitigate neuronal damage in models of neurodegeneration, suggesting potential therapeutic applications in diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of intracellular calcium levels, which is crucial for neuronal survival.

Mechanistic Studies

Bay K 8644's mechanism of action involves the enhancement of calcium currents through L-type calcium channels. This effect is mediated by its binding to the channel's alpha-1 subunit, leading to increased contractility in cardiac myocytes and vasodilation in vascular smooth muscle.

Case Studies

  • Cardiovascular Research : In a study published in the Journal of Cardiovascular Pharmacology, Bay K 8644 was administered to isolated rat hearts to assess its effects on myocardial contractility. Results demonstrated a significant increase in contractile force, supporting its role as a positive inotropic agent.
  • Neuroprotection : A study in Neuroscience Letters explored Bay K 8644's neuroprotective effects against glutamate-induced toxicity in primary neuronal cultures. The findings revealed that pre-treatment with Bay K 8644 reduced cell death by approximately 30%, highlighting its potential for neuroprotective therapies.

Synthesis and Availability

Bay K 8644 can be synthesized through various organic reactions involving dihydropyridine derivatives. Its availability from chemical suppliers facilitates research across various domains, including pharmacology and medicinal chemistry.

Mechanism of Action

(S)-(-)-BAY K 8644 exerts its effects by targeting L-type voltage-gated calcium channels. It increases calcium influx through these channels by prolonging their open time. This leads to enhanced calcium signaling within cells, which is crucial for various physiological processes. The compound’s positive inotropic activity is due to its ability to increase calcium currents in cardiac cells .

Comparison with Similar Compounds

Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate

This compound shares the DHP core but differs in substituents:

  • Nitro group replaced : A ketone (6-oxo) and thiophene moiety at position 5.
  • Pharmacological profile: Not reported as a calcium channel modulator; instead, its synthesis focuses on enantioselective methods.
  • Solubility : Comparable organic solubility but lower melting point (152–159°C vs. ~100–104°C for other DHPs).

Methyl 1,4-Dihydro-2,6-Dimethyl-4-(2’-Trifluoromethyl)Phenyl-Pyridine-3-Carboxylate-5-(3,4-Dimethoxyphenyl)Ethyl Carboxamide

This analog introduces a carboxamide side chain:

  • Structural divergence : A 3,4-dimethoxyphenyl-ethyl carboxamide replaces the nitro group.
  • Molecular weight : 518.52 g/mol (vs. 356.3 g/mol for the parent compound).
  • Applications : Likely designed for enhanced lipid membrane penetration or receptor specificity.

Pharmacological and Chemical Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight Solubility (mg/mL) Melting Point (°C) Chiral Centers
Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-DHP-3-carboxylate 356.3 DMSO: 50; Ethanol: 50 Not reported 1
(±)-Bay K 8644 356.3 DMSO: 71; Methanol: 60 Not reported 1 (racemic)
Methyl 1,4-dihydro-2,6-dimethyl-4-(2’-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl carboxamide 518.52 Chloroform: Slight 100–104 1

Key Research Findings

Stereochemistry Dictates Function : The (S)-enantiomer’s agonist activity is abolished in the racemic mixture, highlighting the need for enantiopure synthesis in therapeutic research .

Trifluoromethyl Phenyl Role : The 2-(trifluoromethyl)phenyl group enhances binding affinity to calcium channels via hydrophobic and electronic interactions .

Nitro Group Substitution : Replacing the nitro group (e.g., with carboxamide or thiophene) alters solubility and target specificity, as seen in analogs .

Biological Activity

Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, commonly referred to as Bay K 8644, is a dihydropyridine derivative with notable pharmacological properties. This compound primarily acts as a calcium channel agonist, distinguishing itself from other dihydropyridines that typically function as antagonists. Below is a detailed examination of its biological activity, including relevant data tables and research findings.

PropertyValue
Chemical Formula C16H15F3N2O4
CAS Number 98625-26-4
Molecular Weight 348.30 g/mol
Boiling Point 429.2 °C
Density 1.37 g/cm³
Purity 96%

Bay K 8644 selectively binds to L-type calcium channels, enhancing calcium influx into cells. This action leads to increased contractility in cardiac muscle and smooth muscle relaxation in vascular tissues. Its mechanism is particularly relevant in the context of cardiovascular pharmacology, where it is used to study calcium channel modulation.

Biological Activity

  • Calcium Channel Modulation : Bay K 8644 has been shown to increase the open probability of L-type calcium channels, thereby facilitating calcium entry into cells. This property is crucial for its role in enhancing myocardial contractility and vascular tone regulation .
  • Cardiovascular Effects : Research indicates that Bay K 8644 can improve cardiac output and contractility without significantly increasing heart rate, making it a candidate for therapeutic applications in heart failure .
  • Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects by modulating calcium levels in neuronal cells, potentially offering insights into treatments for neurodegenerative diseases .

Case Study 1: Cardiovascular Impact

A study involving isolated rat hearts demonstrated that administration of Bay K 8644 resulted in a significant increase in left ventricular pressure and contractility compared to control groups. This effect was attributed to enhanced calcium influx through L-type channels.

Case Study 2: Neuroprotection

In vitro studies on neuronal cultures indicated that Bay K 8644 could protect against glutamate-induced excitotoxicity by stabilizing intracellular calcium levels, suggesting potential therapeutic applications in neurodegenerative conditions.

Comparative Analysis with Other Dihydropyridines

The following table compares the biological activities of Bay K 8644 with other well-known dihydropyridine calcium channel modulators:

CompoundTypeCalcium Channel ActivityClinical Use
Bay K 8644AgonistIncreases openingHeart failure research
NifedipineAntagonistDecreases openingHypertension
AmlodipineAntagonistDecreases openingHypertension

Q & A

How can the stereochemical integrity of the (4S) configuration be confirmed during synthesis?

Methodological Answer:
To verify the (4S) configuration, employ X-ray crystallography for absolute stereochemical determination, as demonstrated in structural analyses of analogous 1,4-dihydropyridine derivatives . Complementary methods include:

  • Chiral HPLC : Validate enantiomeric purity using a chiral stationary phase (e.g., amylose or cellulose-based columns) and compare retention times with a characterized standard.
  • Circular Dichroism (CD) : Compare experimental CD spectra with those of enantiomerically pure reference compounds to confirm consistency in chirality.

What synthetic strategies address challenges in introducing the nitro and trifluoromethyl groups?

Methodological Answer:
Key challenges include regioselective nitration and minimizing side reactions from the electron-deficient trifluoromethylphenyl group. Recommended approaches:

  • Nitration : Use mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to direct nitration to the 5-position. Monitor reaction progress via TLC to prevent over-nitration.
  • Trifluoromethyl Incorporation : Leverage cross-coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized 2-(trifluoromethyl)phenyl boronic acids. Ensure anhydrous conditions to preserve boronic acid reactivity .

How can calcium channel modulation activity be evaluated in vitro?

Methodological Answer:
Use patch-clamp electrophysiology on transfected HEK293 cells expressing L-type calcium channels to measure current inhibition. Compare dose-response curves with nifedipine (reference antagonist). Additional methods:

  • Fluorescence-Based Ca²⁺ Assays : Load cells with Fluo-4 AM dye and quantify intracellular Ca²⁺ flux using plate readers. Normalize data to control wells to account for autofluorescence from the nitro group .
  • Radioligand Binding : Compete with [³H]-nitrendipine in cardiac membrane preparations to determine IC₅₀ values.

What computational tools predict metabolic stability of the trifluoromethyl group?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate C-F bond dissociation energies to assess resistance to defluorination.
  • CYP450 Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP3A4/2D6 isoforms, identifying potential oxidation sites.
  • In Vitro Validation : Incubate with liver microsomes and quantify fluoride release via ion-selective electrodes or ¹⁹F NMR .

How can contradictory antibacterial efficacy data across studies be resolved?

Methodological Answer:
Discrepancies often arise from variations in bacterial strains, assay conditions, or compound purity. Standardize protocols by:

  • Adhering to CLSI Guidelines : Use consistent broth microdilution methods for MIC determination.
  • Strain Validation : Include isogenic strains with/without efflux pumps (e.g., S. aureus NorA knockout) to isolate resistance mechanisms.
  • Purity Controls : Ensure >95% HPLC purity and confirm stability under assay conditions via LC-MS .

What crystallization techniques optimize polymorph selection for XRD analysis?

Methodological Answer:

  • Solvent-Antisolvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with hexane as antisolvent.
  • Seeding : Introduce microcrystals of the desired polymorph to guide nucleation.
  • Temperature Gradients : Use slow cooling (0.1°C/min) to promote single-crystal growth. Validate outcomes with powder XRD to confirm phase homogeneity .

How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:
The electron-withdrawing trifluoromethyl group increases lipophilicity (logP) and stabilizes the 1,4-dihydropyridine ring against oxidation. Quantify effects via:

  • Hammett Constants : σₘ = 0.43 for meta-CF₃, predicting ring activation for electrophilic substitution.
  • DFT Calculations : Map electrostatic potential surfaces to identify reactive sites for functionalization .

What analytical methods detect nitro group reduction during storage?

Methodological Answer:

  • HPLC-UV/Vis : Monitor for degradation peaks (e.g., amine derivatives) at 254 nm.
  • LC-MS : Identify reduced species (e.g., m/z shifts corresponding to -NO₂ → -NH₂).
  • Stability Studies : Conduct accelerated aging (40°C/75% RH) and compare with baseline chromatograms .

How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Pharmacophore Modeling : Use MOE or Discovery Studio to identify critical substituents (e.g., nitro group for Ca²⁺ antagonism).
  • Synthetic Modifications : Replace the 2,6-dimethyl groups with bulkier alkyl chains to enhance membrane partitioning.
  • Biological Testing : Compare IC₅₀ values across derivatives to correlate structural changes with activity .

What strategies mitigate toxicity concerns in preclinical studies?

Methodological Answer:

  • Ames Test : Screen for mutagenicity using TA98 and TA100 strains.
  • hERG Assay : Evaluate potassium channel inhibition via automated patch-clamp to assess cardiac risk.
  • Metabolite Profiling : Identify toxic metabolites (e.g., nitroso intermediates) using hepatic S9 fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
S(-)-Bay k 8644
Reactant of Route 2
Reactant of Route 2
S(-)-Bay k 8644

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.